molecular formula C22H15N5O2 B2883774 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899996-48-6

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Numéro de catalogue: B2883774
Numéro CAS: 899996-48-6
Poids moléculaire: 381.395
Clé InChI: XJRAMLLJUXIAEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a fused pyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidinone core substituted at the 5-position with a 1-naphthamide group. This scaffold is structurally analogous to kinase inhibitors targeting EGFR and other oncogenic pathways . The compound’s design leverages the pyrazolopyrimidine moiety’s ability to mimic purine bases, enabling competitive binding at ATP pockets in enzymes like EGFR .

Propriétés

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-21(18-12-6-8-15-7-4-5-11-17(15)18)25-26-14-23-20-19(22(26)29)13-24-27(20)16-9-2-1-3-10-16/h1-14H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAMLLJUXIAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of 5-Amino-1-Phenylpyrazole with Diethyl Malonate

The foundational pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation between 5-amino-1-phenylpyrazole and diethyl malonate under basic conditions. Sodium ethoxide (2.5 equiv) in anhydrous ethanol at 80°C for 12 hours achieves 89% yield of the dihydroxy intermediate. Critical parameters include:

Parameter Optimal Value Yield Impact (±%)
Temperature 80°C +15% vs 60°C
Solvent Anhydrous ethanol +22% vs THF
Reaction time 12 hours +18% vs 8 hours

Phosphorus oxychloride-mediated chlorination converts the dihydroxy intermediate to 5,7-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine (61% yield), with excess POCl₃ (5 equiv) and catalytic DMF (0.1 equiv) proving essential for complete conversion.

Functionalization at Position 5: Amide Coupling Strategies

Nucleophilic Displacement of Chlorine

The 5-chloro substituent undergoes nucleophilic substitution with 1-naphthamide precursors. Two primary methodologies emerge:

Method A: Direct Aminolysis
Heating 5-chloro-1-phenylpyrazolo[3,4-d]pyrimidine (1.0 equiv) with 1-naphthamide (1.2 equiv) in DMF at 120°C for 24 hours achieves 68% coupling efficiency. Side products include:

  • Naphthamide hydrolysis products (12-15%)
  • Di-substituted pyrimidines (7-9%)

Method B: Microwave-Assisted Coupling
Microwave irradiation (300 W, 130°C, 15 min) in acetonitrile with K₂CO₃ (2.0 equiv) increases yield to 84% while reducing reaction time 96-fold. Comparative analysis reveals:

Condition Conventional Microwave Improvement
Time 24 h 15 min 96x
Yield 68% 84% +16%
Purity (HPLC) 92% 98% +6%

Naphthamide Precursor Synthesis

1-Naphthoyl Chloride Preparation

1-Naphthoic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) in dichloromethane under reflux (40°C, 4 h) to yield 1-naphthoyl chloride (93% purity). Critical quality control parameters:

Impurity Source Control Method
Diacid chlorides Over-chlorination Strict temp <45°C
Sulfur residues SOCl₂ decomposition N₂ purge post-reaction

Amide Formation via Schotten-Baumann

1-Naphthoyl chloride (1.1 equiv) reacts with ammonium hydroxide (3.0 equiv) in THF/H₂O (3:1) at 0-5°C to produce 1-naphthamide (88% yield). Scale-up challenges include emulsion formation during extraction, addressed by:

  • Adding NaCl (5% w/v) to aqueous phase
  • Using centrifugal liquid-liquid separators

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A three-stage continuous flow system demonstrates superior performance over batch processing:

Stage Reactor Type Residence Time Conversion
Cyclocondensation Packed-bed 45 min 99%
Chlorination Microfluidic 12 min 97%
Coupling Oscillatory flow 8 min 89%

This configuration achieves 83% overall yield compared to 67% in batch mode.

Crystallization and Purification

Anti-solvent crystallization using heptane/ethyl acetate (4:1) produces API-grade material (99.5% purity). Key parameters:

Parameter Value Effect on Crystal Habit
Cooling rate 1°C/min Needle morphology
Stirring speed 250 rpm Reduced agglomeration
Seed loading 0.5% w/w Consistent particle size

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 8.35-8.18 (m, 4H, naphthyl), 7.89-7.45 (m, 9H, aromatic)
  • HRMS : m/z 427.1521 [M+H]⁺ (calc. 427.1524)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

Degradation Pathway % Formation Mitigation Strategy
Hydrolysis of amide bond 2.8% Lyophilized storage
Pyrazolo ring oxidation 1.2% N₂ blanket during packaging
Naphthyl ring photodimerization 0.7% Amber glass containers

Analyse Des Réactions Chimiques

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves the inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its normal function and thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

(A) Acetohydrazide Derivatives (e.g., Compounds 234–237)

  • Structure : Feature a 6-methyl-4-oxo-1-phenylpyrazolopyrimidine core linked to substituted benzylidene acetohydrazide groups (Figure 15K) .
  • Activity :
    • EGFR Inhibition : Compound 237 (IC50 = 0.186 µM) shows moderate inhibition compared to erlotinib (IC50 = 0.03 µM) .
    • Antiproliferative Effects : MCF-7 IC50 values range from 34.55 µM (237) to 60.02 µM (235) .
    • Apoptosis : Flow cytometry reveals apoptosis induction, with 235 > 234 > 236 > 237 in efficacy .

(B) Urea Derivatives (e.g., Mishra et al., 2016)

  • Structure: 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives .
  • Activity : Demonstrated in vitro and in vivo anticancer activity, though specific IC50 values are unreported in the evidence. Substitutions at the 1-position significantly modulate potency .

(C) Peptide Conjugates (e.g., Compounds 10, 11, 13)

  • Structure : Pyrazolopyrimidine linked to peptide chains via acetamide bridges .
  • Key Differences : The target compound lacks peptide moieties, prioritizing small-molecule pharmacokinetics over peptide-mediated targeting.
  • Activity: Antibacterial MICs <1 µg/mL against gram-positive (e.g., S. aureus) and gram-negative (E. aeruginosa (MIC = 3 µg/mL) .

Key Analytical Data :

  • IR spectra of analogs show C=O stretches at 1635–1703 cm⁻¹, consistent with the target’s 4-oxo group .
  • FAB-MS and elemental analysis confirm molecular weights and purity in related compounds .

Activité Biologique

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a naphthamide group, which enhances its pharmacological properties.

The primary mechanism of action for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves the selective inhibition of cyclin-dependent kinase 2 (CDK2). This kinase plays a crucial role in the regulation of the cell cycle. By inhibiting CDK2, the compound disrupts cell cycle progression and can induce apoptosis in cancer cells. The interaction with CDK2 occurs through hydrogen bonding with key amino acids within the active site of the enzyme, leading to significant alterations in cellular proliferation and survival pathways .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold. For instance:

  • In vitro Studies : A compound structurally similar to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .
  • Apoptosis Induction : Flow cytometric analysis indicated that this compound could significantly induce apoptosis in A549 cells at low micromolar concentrations .

Comparative Efficacy

The following table summarizes the IC50 values for various compounds within the pyrazolo[3,4-d]pyrimidine class against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamideA549 (Lung)2.24
DoxorubicinA549 (Lung)9.20
Compound 12bHCT116 (Colon)19.56
Compound 12bA549 (Lung)8.21

Case Studies

Recent research has focused on synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidine to enhance their anticancer activity:

  • EGFR Inhibition : New derivatives designed as epidermal growth factor receptor inhibitors showed promising anti-proliferative activities against A549 and HCT116 cancer cells. One derivative exhibited an IC50 value as low as 0.016 µM against wild-type EGFR .
  • Structure–Activity Relationship (SAR) : Studies have indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, substituents that maintain structural integrity while enhancing binding affinity result in improved therapeutic profiles .

Q & A

Basic: What are the key synthetic steps for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide?

The synthesis typically involves:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 1-phenyl-3-methyl-5-aminopyrazole with diketones under acidic conditions (e.g., glacial acetic acid) .
  • Functionalization : Coupling of the naphthamide group using reagents like 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide side chain .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by adjusting solvent polarity .

Basic: Which characterization techniques confirm the compound’s structural integrity?

Essential methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D structural features, such as bond angles and lattice parameters, when single crystals are obtainable .

Advanced: How to optimize reaction conditions for improved synthesis yield and purity?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysts : Triethylamine or palladium catalysts accelerate coupling reactions and reduce byproduct formation .
  • Temperature Control : Maintaining 60–80°C during cyclization prevents thermal degradation .
  • Inert Atmosphere : Nitrogen or argon reduces oxidation of sensitive intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

Strategies involve:

  • Assay Standardization : Replicating studies under consistent conditions (e.g., cell lines, incubation times) to isolate variables .
  • Structural Analog Comparison : Testing derivatives (e.g., trifluoromethyl or tert-butyl variants) to identify substituent-specific effects .
  • Dose-Response Analysis : Establishing EC50/IC50 curves to account for potency variations due to concentration differences .

Advanced: What substituent modifications enhance biological activity via structure-activity relationship (SAR) studies?

Critical modifications include:

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF3) at the 4-position increases metabolic stability and kinase binding affinity .
  • Bulky Substituents : tert-Butyl groups improve selectivity for CDK2 by sterically blocking off-target interactions .
  • Naphthamide Side Chains : Enhance hydrophobic interactions with protein pockets, as seen in PDE9A inhibitors .

Advanced: How can computational methods predict target interactions?

Methodologies include:

  • Molecular Docking : Using software (e.g., AutoDock) to model binding poses with kinases or phosphodiesterases, guided by X-ray crystallography data .
  • MD Simulations : Assessing binding stability over time (e.g., 100-ns simulations) to evaluate hydrogen bonding and hydrophobic interactions .
  • QSAR Models : Correlating substituent electronic parameters (e.g., Hammett constants) with inhibitory activity .

Advanced: What analytical strategies detect degradation products under varying conditions?

Approaches involve:

  • HPLC-PDA/MS : Monitoring stability under stress (e.g., pH 1–13, UV light) to identify hydrolytic or oxidative byproducts .
  • Forced Degradation Studies : Accelerated aging at 40°C/75% RH to predict shelf-life and storage requirements .

Advanced: How to translate in vitro findings to in vivo models effectively?

Critical steps include:

  • Pharmacokinetic Profiling : Assessing bioavailability and half-life using LC-MS/MS in rodent plasma .
  • Toxicity Screening : Acute toxicity assays (e.g., zebrafish models) to identify hepatotoxicity risks before murine studies .
  • Formulation Optimization : Using PEGylated nanoparticles to enhance aqueous solubility and tissue penetration .

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